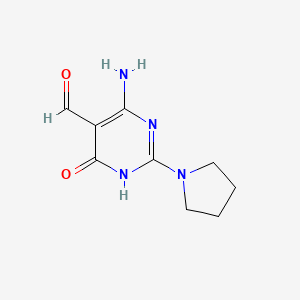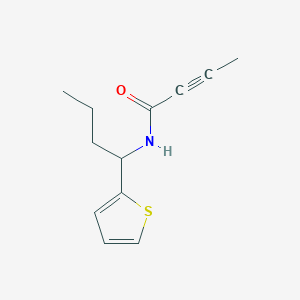![molecular formula C17H21N3O6 B11042337 ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11042337.png)
ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, which is known for its biological activity, and a phenolic group, which can contribute to its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyrazole ring.
Attachment of the Phenolic Group: The phenolic group is incorporated via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Pharmacology: It can be studied for its potential effects on various biological pathways, including its anti-inflammatory and antioxidant properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with molecular targets such as enzymes and receptors. The phenolic and pyrazole groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to the inhibition of inflammatory pathways or the activation of antioxidant defenses.
Comparison with Similar Compounds
Ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate can be compared with other pyrazole derivatives and phenolic compounds:
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which also contain pyrazole rings, are known for their anti-inflammatory and analgesic properties.
Phenolic Compounds: Similar to compounds like curcumin and resveratrol, which have antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its combined structural features, which may offer synergistic effects in its biological activity.
Properties
Molecular Formula |
C17H21N3O6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 2-[4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-1,2-dihydropyrazol-3-yl]acetate |
InChI |
InChI=1S/C17H21N3O6/c1-3-26-15(23)8-11-16(17(24)20-19-11)10(7-14(18)22)9-4-5-13(25-2)12(21)6-9/h4-6,10,21H,3,7-8H2,1-2H3,(H2,18,22)(H2,19,20,24) |
InChI Key |
OQCPDBCXZWKTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=O)NN1)C(CC(=O)N)C2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one](/img/structure/B11042259.png)
![Methyl 2-amino-7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11042262.png)
![Methyl 7-(2-methoxy-2-oxoethyl)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11042281.png)
![(1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042283.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11042287.png)

![N-[7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B11042297.png)

![N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide](/img/structure/B11042302.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11042303.png)
![4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11042310.png)
![ethyl [4-(3-amino-1-{2-[(2-fluorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11042320.png)

![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042333.png)
